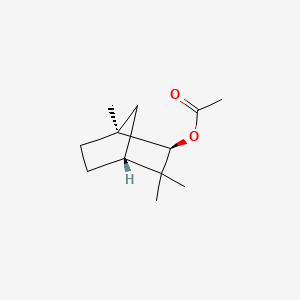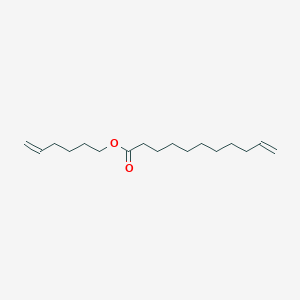
Prop-2-en-1-yl triphenylstannanecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-en-1-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with a suitable dithiocarbamate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Prop-2-en-1-yl triphenylstannanecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or disulfide derivatives.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new organotin compounds with different functional groups .
科学研究应用
Prop-2-en-1-yl triphenylstannanecarbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: This compound is used in the production of polymers and other materials with specific chemical properties
作用机制
The mechanism of action of Prop-2-en-1-yl triphenylstannanecarbodithioate involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
Similar compounds to Prop-2-en-1-yl triphenylstannanecarbodithioate include other organotin compounds such as:
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Uniqueness
This compound is unique due to its specific dithiocarbamate ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other organotin compounds may not be as effective .
属性
CAS 编号 |
79634-85-8 |
|---|---|
分子式 |
C22H20S2Sn |
分子量 |
467.2 g/mol |
IUPAC 名称 |
prop-2-enyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C4H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-3-6-4-5;/h3*1-5H;2H,1,3H2; |
InChI 键 |
QPMOJRQGZASUST-UHFFFAOYSA-N |
规范 SMILES |
C=CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



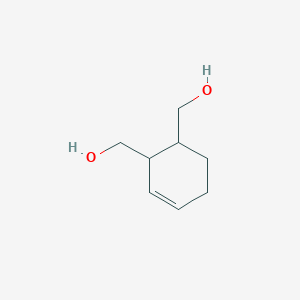
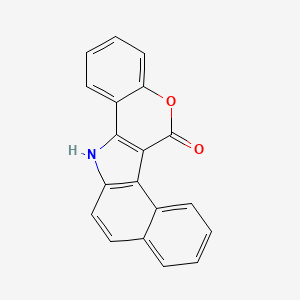
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
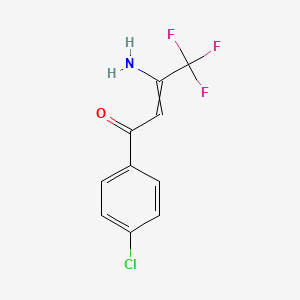
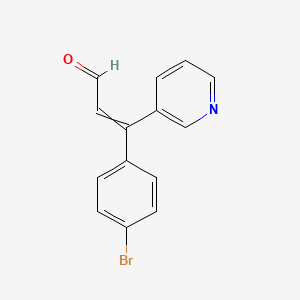
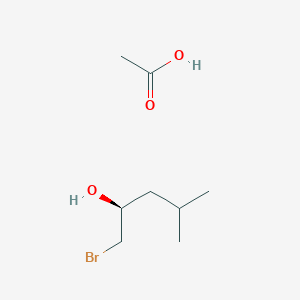
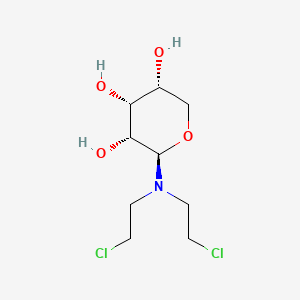
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
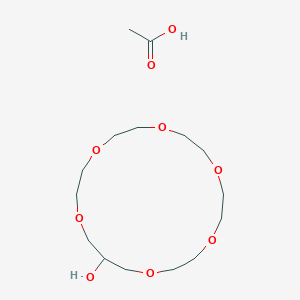

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
